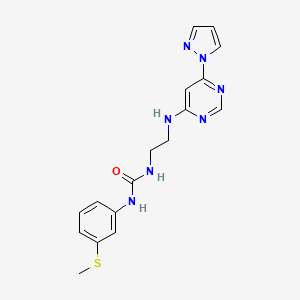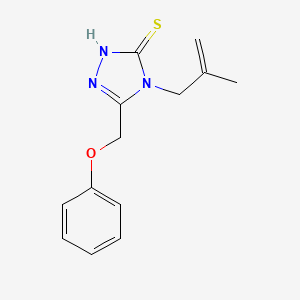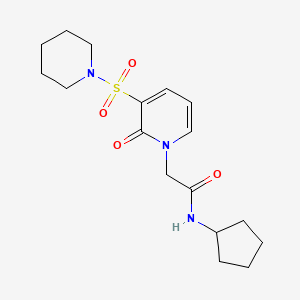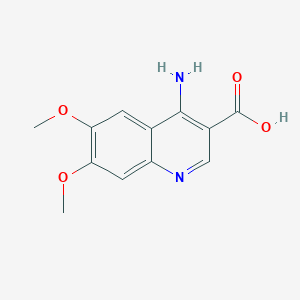![molecular formula C25H24N2O4 B2576287 N-[2-(4-乙氧基苯氧基)苯基]-4-[(丙-2-烯酰氨基)甲基]苯甲酰胺 CAS No. 1197824-15-9](/img/structure/B2576287.png)
N-[2-(4-乙氧基苯氧基)苯基]-4-[(丙-2-烯酰氨基)甲基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide is a chemical compound that is commonly known as EPPB. It has been widely studied for its potential use in scientific research, specifically in the field of cancer biology. EPPB is a small molecule inhibitor of the transcription factor STAT3, which has been shown to be involved in the development and progression of various types of cancer.
科学研究应用
- EN4 has been investigated for its analgesic potential. In a series of N-phenylacetamide sulphonamides, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited analgesic activity comparable to or superior to paracetamol . Further exploration of EN4’s pain-relieving effects could be valuable.
Analgesic Properties
属性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWGKKELPCHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide | |
CAS RN |
1197824-15-9 |
Source


|
| Record name | N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is EN4 primarily known for in scientific research?
A1: In scientific literature, "EN4" can refer to two distinct entities: a monoclonal antibody and an antimicrobial compound. The monoclonal antibody, often used in immunohistochemistry, exhibits specificity for the CD31 antigen, a protein found on endothelial cells. [, ] The antimicrobial compound, 8-hydroxyserrulat-14-en-19-oic acid, is a diterpene isolated from the Australian plant Eremophila neglecta. [] This Q&A section will focus on the latter.
Q2: What types of microorganisms does EN4 (8-hydroxyserrulat-14-en-19-oic acid) exhibit activity against?
A2: EN4 demonstrates antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-susceptible and methicillin-resistant Staphylococcus aureus. [] Importantly, it does not show activity against Gram-negative bacteria. []
Q3: What is the reported mechanism of action of EN4 against bacteria?
A3: Research suggests that EN4 acts through multiple mechanisms. It displays membranolytic properties, disrupting the bacterial cell membrane. Additionally, EN4 inhibits macromolecular biosynthesis, affecting the production of essential components like peptidoglycan, RNA, DNA, and proteins. [, ]
Q4: Has EN4 shown efficacy in treating infections in vivo?
A4: While EN4 exhibits promising in vitro activity, in a mouse tissue cage model, it did not demonstrate bactericidal effects. Further investigation revealed that this lack of activity in vivo might be attributed to interactions with albumin, which could hinder its antimicrobial action. []
Q5: What are the potential applications of EN4 despite its limitations in vivo?
A5: Although EN4’s interaction with albumin presents a challenge for its direct use as an antimicrobial agent, it holds potential as a pharmacophore. Structural modifications to EN4 could potentially enhance its properties and pave the way for the development of new antimicrobials, particularly for implant-associated infections. []
Q6: What is the significance of the EN4 monoclonal antibody in studying Kaposi's sarcoma?
A6: The EN4 monoclonal antibody, specific to endothelial cells, has been instrumental in investigating the histogenesis of Kaposi's sarcoma. Studies using EN4, along with other markers like PAL E, have provided evidence suggesting a lymphatic derivation for this tumor, particularly in its early patch stage. [, ]
Q7: How has the EN4 antibody contributed to understanding liver cirrhosis?
A7: Research utilizing the EN4 antibody has shed light on pathological changes in sinusoidal endothelial cells (SECs) during liver cirrhosis. These studies revealed a frequent loss of Fc receptors on SECs in diseased livers, a phenomenon linked to reduced IgG-IC metabolism and potential capillarization of sinusoids. []
Q8: What role does the EN4 antibody play in studying heart transplantation rejection?
A8: The EN4 antibody has been used to investigate the involvement of endothelial cells in heart transplant rejection. Findings indicate that endothelial cells, besides their role in antigen presentation, become significant targets during rejection episodes, potentially contributing to altered permeability and impaired immune regulation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)
![Methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2576209.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)



![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)
![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

